molecular formula C9H10ClF2N B2870037 (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride CAS No. 1807939-83-8

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride

Cat. No.: B2870037
CAS No.: 1807939-83-8
M. Wt: 205.63
InChI Key: APPPWEDMBMWHEM-QDOHZIMISA-N
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Description

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride is a chiral cyclopropylamine derivative featuring a 2,3-difluorophenyl substituent. It serves as a key intermediate in synthesizing Ticagrelor, a P2Y₁₂ receptor antagonist used as an antiplatelet drug . The compound’s stereochemistry (1R,2S) is critical for its biological activity and integration into target molecules. Its molecular formula is C₉H₁₀ClF₂N (MW: 205.63 g/mol), with high purity (>95% by HPLC) reported in synthetic studies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPPWEDMBMWHEM-QDOHZIMISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C(=CC=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-83-8
Record name rac-(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride
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Preparation Methods

Preparation Methods Analysis

Acidic Deprotection of Nitrocyclopropane Precursors

This method involves the reduction of trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane (CAS 1350749-64-2) under acidic conditions.

Reaction Conditions and Workflow

A solution of trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane (215.0 g) in methanolic hydrochloric acid (6.0–7.0% w/w HCl, 4,300 mL) is stirred at 25°C for 2 hours. Methanol is partially evaporated, and water (10 mL) is added to precipitate the hydrochloride salt. The product is filtered, washed with water, and dried, yielding 76% of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride.

Key Parameters

  • Temperature : 25°C
  • Reaction Time : 2 hours
  • Acid Concentration : 6–7% HCl (w/w)
  • Yield : 76%
Stereochemical Considerations

The trans-configuration of the nitro precursor ensures retention of stereochemistry during reduction. X-ray crystallography confirms the (1R,2S) configuration in the final product.

Multi-Step Synthesis via Hofmann Degradation

This industrial-scale method, patented by CN104974017B, employs cyclopropanation followed by Hofmann degradation.

Cyclopropanation and CBS Asymmetric Reduction

A CBS (Corey–Bakshi–Shibata) asymmetric reduction converts ketone precursors (e.g., 3,4-difluorophenylacetone) to chiral alcohols using borane–tetrahydrofuran as the reducing agent. The reaction achieves >99% enantiomeric excess (ee) with a catalytic load of 5 mol%.

Hofmann Degradation and Salt Formation

The alcohol intermediate undergoes cyclopropanation via diazoacetate coupling, followed by Hofmann degradation to yield the primary amine. Subsequent treatment with hydrochloric acid in methanol produces the hydrochloride salt.

Optimized Conditions

  • Catalyst : CBS catalyst (5 mol%)
  • Reducing Agent : Borane–tetrahydrofuran
  • Yield : 85–89%

Comparative Analysis of Methods

Parameter Acidic Deprotection Hofmann Degradation
Starting Material Nitrocyclopropane Ketone precursors
Reaction Steps 1 4
Yield 76% 85–89%
Stereoselectivity High >99% ee
Scalability Laboratory-scale Industrial-scale
Environmental Impact Moderate (HCl usage) Low (catalytic recycling)

Reaction Mechanisms and Intermediate Characterization

Nitro Group Reduction

The nitrocyclopropane precursor undergoes acid-catalyzed reduction, where HCl protonates the nitro group, facilitating nucleophilic attack by methanol and subsequent elimination of nitrous acid (HNO₂).

Mechanistic Pathway

  • Protonation of nitro group:
    $$ \text{R-NO}_2 + \text{HCl} \rightarrow \text{R-NHOH}^+ \text{Cl}^- $$
  • Reduction to amine:
    $$ \text{R-NHOH}^+ \rightarrow \text{R-NH}2 + \text{H}2\text{O} $$

Hofmann Degradation

The Hofmann degradation of amides involves bromine and sodium hydroxide to form isocyanates, which hydrolyze to primary amines:
$$ \text{R-CONH}2 + \text{Br}2 + \text{NaOH} \rightarrow \text{R-NH}2 + \text{NaBr} + \text{CO}2 $$

Industrial vs. Laboratory-Scale Synthesis

Industrial Production

  • Continuous Flow Reactors : Enhance mass transfer and reduce reaction time.
  • Automated Purification : Chromatography-free processes using pH-controlled crystallization.

Laboratory Methods

  • Small-Batch Processing : Methanol/HCl systems with manual filtration.
  • Yield Optimization : Recrystallization from methanol/water mixtures improves purity to >98%.

Challenges and Optimizations

Impurity Control

Urea derivatives may form during amidation steps, necessitating preparative HPLC for removal.

Solvent Selection

Methanol is preferred over dichloromethane due to lower toxicity and easier回收.

Temperature Sensitivity

Exothermic reactions during HCl addition require temperature control (<30°C) to prevent racemization.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, amines

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific functional groups introduced.

  • Reduction Products: Reduced forms of the compound, such as alcohols or amines.

  • Substitution Products: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride has several scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It can be used in biological studies to investigate the effects of cyclopropylamine derivatives on various biological systems.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorine Substitution Patterns

Several structurally related cyclopropylamine derivatives differ in the positions of fluorine atoms on the phenyl ring:

Compound Name Fluorine Substitution CAS Number Purity (HPLC) Key Application
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine 2,3-difluoro 1402222-66-5 >95% Ticagrelor intermediate
trans-[2-(3,4-Difluorophenyl)cyclopropyl]methylamine HCl 3,4-difluoro 1156491-10-9 96.4% Ticagrelor intermediate
trans-[2-(2,4-Difluorophenyl)cyclopropyl]methylamine HCl 2,4-difluoro - 95.5% 5-HT2C receptor agonist research
trans-[2-(2,6-Difluorophenyl)cyclopropyl]methylamine HCl 2,6-difluoro - 96.5% Not specified

Key Observations :

  • Biological Activity : The 3,4-difluoro isomer is explicitly linked to Ticagrelor synthesis, while the 2,3-difluoro variant’s role is less documented but implied in alternative routes .
  • Synthetic Efficiency : The 3,4-difluoro isomer benefits from optimized industrial-scale synthesis (e.g., via epoxide cyclopropanation), achieving higher yields (60.5% in key steps) compared to the 2,3-isomer’s multi-step process (20% overall yield) .
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine HCl:
  • Route : Friedel-Crafts acylation → α-chlorination → enantiospecific reduction → cyclopropanation → Hofmann degradation .
  • Key Challenges : Moderate overall yield (20%) and multi-step purification .
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl:
  • Route : Epoxide cyclopropanation → oxidative hydrolysis → Hofmann degradation .
  • Advantages : Shorter route, higher scalability, and compatibility with industrial production .

Impurity Profiles and Quality Control

  • The 3,4-difluoro isomer is associated with a novel urea impurity (1-(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl-3-urea), necessitating stringent quality control during Ticagrelor synthesis .
  • The 2,3-difluoro variant’s impurities are less characterized but may include byproducts from asymmetric cyclopropanation steps .

Biological Activity

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride is a cyclopropane derivative with notable biological activity, particularly in the realm of medicinal chemistry. This compound's unique stereochemistry and functional groups contribute to its potential therapeutic applications, particularly as an intermediate in the synthesis of various pharmaceuticals, including Ticagrelor, a drug used for preventing thrombotic events.

  • Molecular Formula : C₉H₉ClF₂N
  • Molecular Weight : 205.63 g/mol
  • CAS Number : 1402222-66-5
  • SMILES Notation : Cl.N[C@@H]1C[C@H]1c2ccc(F)c(F)c2
  • IUPAC Name : (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine; hydrochloride

The biological activity of this compound can be attributed to its interaction with various biological targets. The amine functional group allows for hydrogen bonding and ionic interactions with receptor sites, enhancing its affinity for specific targets. The difluorophenyl group increases lipophilicity, which may improve membrane permeability and bioavailability.

Pharmacological Profile

Research indicates that this compound exhibits significant pharmacological properties:

  • Antiplatelet Activity : As a precursor to Ticagrelor, it plays a role in inhibiting platelet aggregation by antagonizing the P2Y12 receptor. This mechanism is critical in preventing thrombotic events such as strokes and heart attacks.
  • Neuroprotective Effects : Related compounds have shown potential neuroprotective properties, suggesting that this compound may also contribute to neuroprotection through similar pathways.

Comparative Biological Activity

The following table summarizes the biological activities of similar cyclopropane derivatives:

Compound NameUnique FeaturesBiological Activity
(1R,2S)-2-(Phenyl)cyclopropanamineSimple phenyl substitutionModerate antidepressant effects
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamineFluorine substitution at para positionEnhanced neuroprotective properties
(1R,2S)-2-(3-Chlorophenyl)cyclopropanamineChlorine substitution at meta positionNotable antitumor activity
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine Two fluorine atoms enhancing lipophilicityPotentially higher potency against specific targets

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound:

  • Synthesis Methodology :
    • The compound is synthesized through a multi-step process involving derivatization of substituted cinnamic acids and subsequent reactions to yield the hydrochloride form. Efficient synthesis is crucial for maintaining high purity levels for pharmaceutical applications .
  • Toxicological Studies :
    • Toxicity assessments indicate that the compound may cause skin irritation and is harmful if swallowed. These findings underscore the importance of safety evaluations in drug formulation .
  • Pharmacokinetic Studies :
    • Preliminary pharmacokinetic studies suggest favorable absorption characteristics due to its lipophilic nature. Further research is needed to fully elucidate its metabolic pathways and elimination profiles .

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